![molecular formula C24H28N4O3S B2354542 4-((2-((2-(isopropylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 941939-88-4](/img/structure/B2354542.png)
4-((2-((2-(isopropylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
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Description
Scientific Research Applications
- The compound contains a benzamide moiety, which can serve as a valuable starting point for Suzuki–Miyaura (SM) cross-coupling reactions . SM coupling is a powerful method for forming carbon–carbon bonds using organoboron reagents. Here’s how it works:
- The compound’s thioamide group suggests potential applications in thiopyran synthesis. Thiopyrans are heterocyclic compounds with diverse biological activities.
- The compound’s structure includes a sterically hindered pyrocatechol moiety linked through a 2-thioacetyl covalent bridge to secondary amines.
- Biological Relevance : Researchers can study the impact of this linkage on biological activity. For instance, linking to pharmacophores like γ-aminobutyric acid or 2-amino-4-dimethylamino-1,3,5-triazine may yield interesting results .
Suzuki–Miyaura Coupling Applications
Thiopyran Synthesis
Linking Sterically Hindered Pyrocatechol Moiety
properties
IUPAC Name |
4-[[4-oxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanylquinazolin-3-yl]methyl]-N-propylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-4-13-25-22(30)18-11-9-17(10-12-18)14-28-23(31)19-7-5-6-8-20(19)27-24(28)32-15-21(29)26-16(2)3/h5-12,16H,4,13-15H2,1-3H3,(H,25,30)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFFFIYVFRYPGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-((2-(isopropylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide |
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